(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a cyclopropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via a nucleophilic substitution reaction, where a cyclopropylamine reacts with an appropriate leaving group on the pyrrolidine ring.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of ®-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. This often includes the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
®-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may play a key role in binding to these targets, while the pyrrolidine ring and tert-butyl ester group contribute to the overall stability and bioavailability of the compound. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate: A similar compound without the ®-configuration.
tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate: A piperidine analog with a six-membered ring.
tert-Butyl 3-(cyclopropylamino)pyrrolidine-2-carboxylate: A positional isomer with the carboxylate group at the 2-position.
Uniqueness
®-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the cyclopropylamino group also imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl (3R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-10(8-14)13-9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEGQEQHIFRJSY-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693554 |
Source
|
Record name | tert-Butyl (3R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289585-23-4 |
Source
|
Record name | tert-Butyl (3R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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